2-(4-cyanophenyl)-N,N-dimethylacetamide 2-(4-cyanophenyl)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 79149-55-6
VCID: VC7895696
InChI: InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)C#N
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

2-(4-cyanophenyl)-N,N-dimethylacetamide

CAS No.: 79149-55-6

Cat. No.: VC7895696

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-cyanophenyl)-N,N-dimethylacetamide - 79149-55-6

Specification

CAS No. 79149-55-6
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 2-(4-cyanophenyl)-N,N-dimethylacetamide
Standard InChI InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key CBXDSEDTUAKAKD-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)C#N
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Cyanophenyl)-N,N-dimethylacetamide is systematically named as N,N-dimethyl-2-(4-cyanophenyl)acetamide. Its IUPAC name reflects the acetamide backbone substituted with a 4-cyanophenyl group at the α-carbon and two methyl groups on the nitrogen atom . The molecular formula C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O} corresponds to an exact mass of 188.095 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Analysis

The compound’s structure (Figure 1) features:

  • A 4-cyanophenyl ring providing aromaticity and electronic polarization.

  • A dimethylacetamide group conferring solubility in polar aprotic solvents like N,N-dimethylacetamide (DMA) .

  • A methylene linker between the aromatic ring and the acetamide moiety, allowing conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight188.226 g/mol
Exact Mass188.095 g/mol
LogP1.19
Polar Surface Area44.1 Ų
Melting/Boiling PointsNot reported

Synthetic Routes and Optimization

Core Synthesis Strategies

The compound is synthesized via alkylation or condensation reactions. A representative method involves:

  • Deprotonation of 4-cyanophenylacetamide using sodium hydride in anhydrous DMA .

  • N,N-Dimethylation with methyl iodide or dimethyl sulfate under basic conditions .

  • Purification via column chromatography to isolate the target compound .

Modifications for Drug Development

  • Sulfamation: Treatment with sulfamoyl chloride in DMA yields sulfamate esters with enhanced enzyme affinity .

  • Halogenation: Introducing bromine or chlorine at the ortho position of the phenyl ring improves aromatase inhibition (IC50_{50} < 1 nM) .

Biological Applications and Mechanism of Action

Dual Aromatase–Sulfatase Inhibition

The compound’s derivatives exhibit dual inhibition of aromatase (CYP19A1) and steroid sulfatase (STS), enzymes critical in estrogen biosynthesis . Key findings include:

  • Aromatase Inhibition: Derivatives with a triazole or imidazole substituent show IC50_{50} values as low as 0.2 nM in JEG-3 cell assays .

  • Sulfatase Inhibition: Sulfamate esters derived from the parent acetamide inhibit STS with IC50_{50} values of 2.5–10,000 nM, depending on linker length .

Table 2: Biological Activity of Select Derivatives

DerivativeAromatase IC50_{50} (nM)STS IC50_{50} (nM)Source
Imidazole-sulfamate0.22.5
Brominated triazole0.12593
Difluoromethylene linker0.87>10,000

Structure–Activity Relationships (SAR)

  • 4-Cyanophenyl Group: Essential for aromatase binding via π–π stacking with heme iron .

  • Dimethylacetamide Moiety: Enhances metabolic stability by reducing oxidative dealkylation .

  • Linker Length: A two-carbon chain optimizes aromatase inhibition, while longer linkers reduce STS affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator